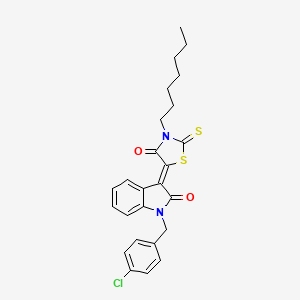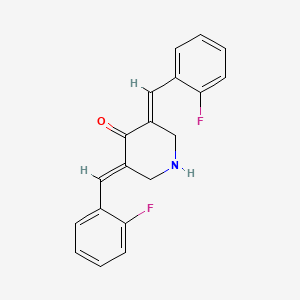
3,5-Bis(2-fluorobenzylidene)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EF-24 is a synthetic analogue of curcumin, a bioactive phytochemical derived from turmeric. Curcumin is known for its antioxidant, antibiotic, anti-inflammatory, and anti-cancer properties, but it has low potency and poor bioavailability when taken orally. EF-24 was developed to improve these properties and has been found to be around ten times more potent than curcumin with much higher systemic bioavailability .
Preparation Methods
EF-24 is synthesized through a multi-step process. One common method involves the preparation of phenylalanine-phenylalanine-arginine chloromethyl ketone, followed by coupling with the cytotoxin EF-24. The synthetic procedures involve various reaction conditions and reagents, including dichloromethane as a solvent . Industrial production methods for EF-24 are not widely documented, but the synthesis typically involves standard organic chemistry techniques and purification steps.
Chemical Reactions Analysis
EF-24 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dichloromethane and isopropyl chloroformate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with phenylalanine-phenylalanine-arginine chloromethyl ketone result in the formation of EF-24 derivatives .
Scientific Research Applications
EF-24 has shown promising applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has demonstrated potent anti-cancer properties, inhibiting tumor growth by inducing cell cycle arrest and apoptosis. EF-24 achieves this mainly through its inhibitory effect on the nuclear factor kappa B pathway and by regulating key genes through microRNA or the proteosomal pathway . Additionally, EF-24 has been studied for its anti-inflammatory and anti-bacterial properties .
Mechanism of Action
The mechanism of action of EF-24 involves the inhibition of tumor growth by inducing cell cycle arrest and apoptosis. This is primarily achieved through the inhibition of the nuclear factor kappa B pathway and the regulation of key genes through microRNA or the proteosomal pathway . EF-24 also induces reactive oxygen species production in certain cancer cells and shows synergistic anti-tumor activity with other compounds such as rapamycin and Akt inhibitors .
Comparison with Similar Compounds
EF-24 is unique compared to other curcumin analogues due to its enhanced bioavailability and potency. Similar compounds include other curcumin analogues that have been developed to improve the bioavailability and efficacy of curcumin. These analogues include compounds such as dimethoxycurcumin and bisdemethoxycurcumin, which also exhibit improved bioactivity compared to curcumin . EF-24 stands out due to its significantly higher potency and systemic bioavailability .
Properties
CAS No. |
917813-75-3 |
|---|---|
Molecular Formula |
C19H15F2NO |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one |
InChI |
InChI=1S/C19H15F2NO/c20-17-7-3-1-5-13(17)9-15-11-22-12-16(19(15)23)10-14-6-2-4-8-18(14)21/h1-10,22H,11-12H2/b15-9+,16-10+ |
InChI Key |
NIVYQYSNRUIFIF-KAVGSWPWSA-N |
Isomeric SMILES |
C\1NC/C(=C\C2=CC=CC=C2F)/C(=O)/C1=C/C3=CC=CC=C3F |
Canonical SMILES |
C1C(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



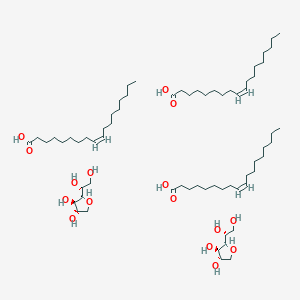
![(5E)-5-[(2E,4E)-5-(4-methoxyanilino)-2,4-pentadienylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12045740.png)
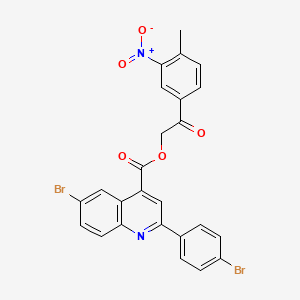
![1-[(2-Bromo-3-thienyl)methyl]-5-oxoproline](/img/structure/B12045751.png)
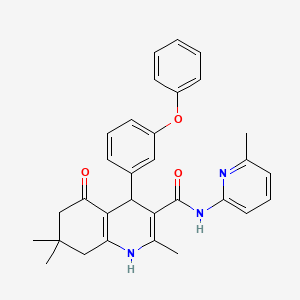

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12045761.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12045764.png)
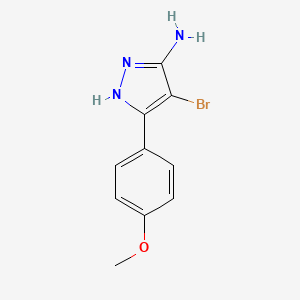
![5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12045772.png)
![N'-[(E)-1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12045779.png)
![6-Amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12045791.png)
